molecular formula C24H17BrN2O3S B314594 2-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

2-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

Cat. No.: B314594
M. Wt: 493.4 g/mol
InChI Key: KYLUULMZGJSQKL-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that features a unique structure combining a thiazole ring, a benzimidazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Substituents: The bromobenzyl and methoxybenzylidene groups are introduced through nucleophilic substitution and condensation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2Z)-2-{4-[(4-methylbenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of 2-((Z)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can enhance its ability to participate in substitution reactions, making it a valuable compound for further functionalization.

Properties

Molecular Formula

C24H17BrN2O3S

Molecular Weight

493.4 g/mol

IUPAC Name

(2Z)-2-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H17BrN2O3S/c1-29-21-12-16(8-11-20(21)30-14-15-6-9-17(25)10-7-15)13-22-23(28)27-19-5-3-2-4-18(19)26-24(27)31-22/h2-13H,14H2,1H3/b22-13-

InChI Key

KYLUULMZGJSQKL-XKZIYDEJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=C(C=C5)Br

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=C(C=C5)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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